molecular formula C20H17ClN4O3S B11381216 N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11381216
M. Wt: 428.9 g/mol
InChI Key: BDHSARKKAFARNH-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a carbamoyl group, a benzothiophene ring, a chlorophenyl group, and a dihydropyridazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiol and an appropriate diene or alkyne under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or a carbamoyl chloride.

    Formation of the Dihydropyridazine Ring: The dihydropyridazine ring can be formed through a condensation reaction between a hydrazine derivative and a diketone or ketoester.

    Coupling with the Chlorophenyl Group: The final step involves coupling the chlorophenyl group to the dihydropyridazine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins or enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-phenyl-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar structure but lacks the chlorophenyl group.

    N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar structure but has a methyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide may confer unique properties, such as increased lipophilicity, altered binding affinity to molecular targets, and distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C20H17ClN4O3S

Molecular Weight

428.9 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-chlorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H17ClN4O3S/c21-11-5-7-12(8-6-11)25-10-9-14(26)17(24-25)19(28)23-20-16(18(22)27)13-3-1-2-4-15(13)29-20/h5-10H,1-4H2,(H2,22,27)(H,23,28)

InChI Key

BDHSARKKAFARNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl)C(=O)N

Origin of Product

United States

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